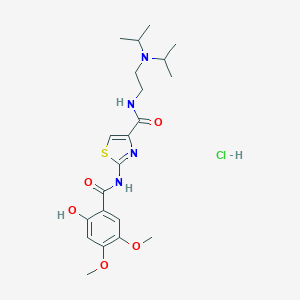

Acotiamidhydrochlorid

Übersicht

Beschreibung

Acotiamid-Hydrochlorid ist ein neuartiger selektiver Acetylcholinesterase-Inhibitor. Es wird hauptsächlich zur Behandlung von funktioneller Dyspepsie eingesetzt, einer häufigen gastrointestinalen Erkrankung, die durch Symptome wie postprandiale Fülle, Völlegefühl im Oberbauch und frühe Sättigung gekennzeichnet ist . Acotiamid-Hydrochlorid wirkt, indem es die Magenmotilität verbessert und die Magenentleerung beschleunigt, wodurch die Symptome der funktionellen Dyspepsie gelindert werden .

Wissenschaftliche Forschungsanwendungen

Acotiamide hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

The primary target of Acotiamide hydrochloride is acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in stimulating the muscles of the gastrointestinal tract .

Mode of Action

Acotiamide hydrochloride acts as an acetylcholinesterase inhibitor . By inhibiting the degradation of acetylcholine, it enhances the release of this neurotransmitter . This increased acetylcholine can then stimulate the muscles of the gastrointestinal tract more effectively .

Biochemical Pathways

The enhanced release of acetylcholine due to the inhibition of acetylcholinesterase by Acotiamide leads to improved gastric motility . This is particularly beneficial in conditions like functional dyspepsia, where impaired gastric motility and delayed gastric emptying are common symptoms .

Pharmacokinetics

Acotiamide exhibits linear pharmacokinetics in humans following oral dosing . The increases in peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) appear to be dose-proportional in the dose range of 50 to 800 mg . It is absorbed rapidly with a Tmax (time to reach peak plasma concentration) of 0.08-3 hours in rats, dogs, and humans . It has a low oral bioavailability in rats (139%-19%) and moderate in dogs (375%-504%) .

Result of Action

The primary result of Acotiamide’s action is the improvement of gastric motility and acceleration of gastric emptying . This leads to the alleviation of symptoms associated with functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation .

Action Environment

The efficacy and stability of Acotiamide’s action can be influenced by various environmental factors. It’s important to note that like all medications, Acotiamide should be stored in a cool, dry place away from direct sunlight to maintain its stability and effectiveness .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Acotiamid-Hydrochlorid umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion. Ein häufiges Verfahren beinhaltet die Reaktion von 2-[(2-Hydroxy-4,5-Dimethoxybenzoyl)amino]thiazol-4-carbonsäure mit N,N-Diisopropylethylamin und 2-Chlor-N,N-Diisopropylethylamin in Gegenwart eines Kupplungsmittels . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Temperaturen von 0 °C bis Raumtemperatur.

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Acotiamid-Hydrochlorid häufig die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Herstellung von Acotiamid-Hydrochlorid-Trihydrat, das anschließend zur oralen Verabreichung zu Tabletten verarbeitet wird . Der Formulierungsprozess beinhaltet die Verwendung von Hilfsstoffen wie Füllstoffen, Sprengmitteln, Klebstoffen und Gleitmitteln, um die Stabilität und Bioverfügbarkeit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Acotiamid-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig vorkommen.

Substitution: Acotiamid-Hydrochlorid kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung verschiedener Abbauprodukte führen, während Substitutionsreaktionen zur Bildung neuer Derivate von Acotiamid-Hydrochlorid führen können .

Wissenschaftliche Forschungsanwendungen

Acotiamid-Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Acotiamid-Hydrochlorid entfaltet seine Wirkung, indem es die Acetylcholinesterase hemmt, ein Enzym, das für den Abbau von Acetylcholin verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht Acotiamid-Hydrochlorid den Acetylcholinspiegel im Magen-Darm-Trakt, was die Magenmotilität verbessert und die Magenentleerung beschleunigt . Dieser Wirkmechanismus trägt zur Linderung der Symptome der funktionellen Dyspepsie bei, wie z. B. Blähungen und Beschwerden .

Analyse Chemischer Reaktionen

Types of Reactions

Acotiamide hydrochloride undergoes various chemical reactions, including:

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Acotiamide hydrochloride can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in the formation of new derivatives of acotiamide hydrochloride .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Acotiamid-Hydrochlorid

Acotiamid-Hydrochlorid ist einzigartig in seiner selektiven Hemmung der Acetylcholinesterase ohne signifikante Affinität zu Serotonin- oder Dopaminrezeptoren . Diese Selektivität reduziert das Risiko von Nebenwirkungen, die mit anderen Prokinetika verbunden sind, wodurch Acotiamid-Hydrochlorid zu einer sichereren Option für die Behandlung von funktioneller Dyspepsie wird .

Eigenschaften

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKQYLTAIVCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171717 | |

| Record name | Acotiamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185104-11-4 | |

| Record name | Acotiamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acotiamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOTIAMIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

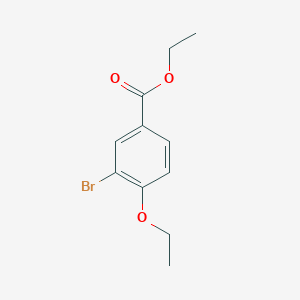

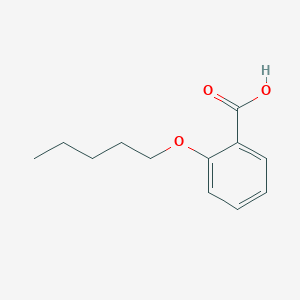

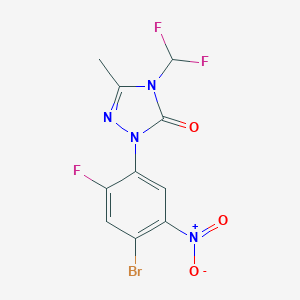

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Acotiamide hydrochloride?

A1: Acotiamide hydrochloride primarily acts as an acetylcholinesterase (AChE) inhibitor. [] By inhibiting AChE, it prevents the breakdown of acetylcholine (ACh) in the enteric nervous system, leading to increased ACh concentrations. []

Q2: What are the downstream effects of increased acetylcholine levels in the gastrointestinal tract?

A2: Increased ACh levels enhance gastric motility and improve gastric emptying. [] This, in turn, helps alleviate symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation. [, , ]

Q3: Does Acotiamide hydrochloride interact with any other receptors?

A3: While its primary mechanism involves AChE inhibition, Acotiamide hydrochloride also exhibits antagonistic effects on M1 and M2 muscarinic receptors in the enteric nervous system. This contributes to its overall effect on gastric motility. [, ]

Q4: Are there any studies suggesting a role for Acotiamide hydrochloride in stress response?

A4: Research indicates that Acotiamide hydrochloride may play a role in regulating stress responses. In animal models, it has demonstrated the ability to restore delayed gastric emptying and feeding inhibition induced by restraint stress. []

Q5: What is the molecular formula and weight of Acotiamide hydrochloride trihydrate?

A5: The molecular formula of Acotiamide hydrochloride trihydrate is C20H31N3O5S·HCl·3H2O, and its molecular weight is 514.06 g/mol. [, ]

Q6: Is there spectroscopic data available for Acotiamide hydrochloride trihydrate?

A6: Yes, various spectroscopic techniques have been employed to characterize Acotiamide hydrochloride trihydrate. These include UV-Vis spectrophotometry, fluorescence spectroscopy, infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q7: What is known about the stability of Acotiamide hydrochloride under different conditions?

A7: Studies have investigated the stability of Acotiamide hydrochloride under various stress conditions, including acid/base hydrolysis, thermal stress, oxidation, and photolytic stress. [] This information is crucial for developing stable formulations and ensuring the drug's shelf life.

Q8: Have different crystal forms of Acotiamide hydrochloride been identified?

A8: Yes, research has identified several hydrates and solvates of Acotiamide hydrochloride, including forms with water, methanol, ethanol, and n-propanol. [, ] These different forms can exhibit variations in stability and solubility.

Q9: How does the water content impact the stability of Acotiamide hydrochloride crystal forms?

A9: The water content significantly influences the stability of Acotiamide hydrochloride crystal forms. Studies have shown that humidity can induce phase transformations between different hydrates. []

Q10: What is the pharmacokinetic profile of Acotiamide hydrochloride?

A10: Acotiamide hydrochloride exhibits favorable pharmacokinetic properties. Studies in rats have investigated its absorption, distribution, metabolism, and excretion. [] Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified metabolites in rat plasma, urine, and feces. []

Q11: What is the clinical efficacy of Acotiamide hydrochloride in treating functional dyspepsia?

A11: Acotiamide hydrochloride has demonstrated efficacy in treating functional dyspepsia in clinical trials. [, , ] Studies have shown improvement in symptoms such as postprandial fullness, bloating, and early satiation.

Q12: Is there a dose-response relationship for Acotiamide hydrochloride in treating functional dyspepsia?

A12: Yes, clinical trials have shown a dose-dependent therapeutic efficacy of Acotiamide hydrochloride in patients with functional dyspepsia. []

Q13: What analytical methods are commonly used to quantify Acotiamide hydrochloride?

A13: Several analytical methods are employed for quantifying Acotiamide hydrochloride, including high-performance liquid chromatography (HPLC) [], high-performance thin-layer chromatography (HPTLC) [], and LC-MS/MS. []

Q14: Are there any specific formulation strategies used to improve the stability or bioavailability of Acotiamide hydrochloride?

A14: Research has focused on developing stable formulations of Acotiamide hydrochloride. For example, oral tablets have been designed using specific fillers and disintegrants to enhance drug release and dissolution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)

![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)